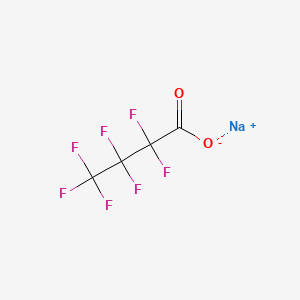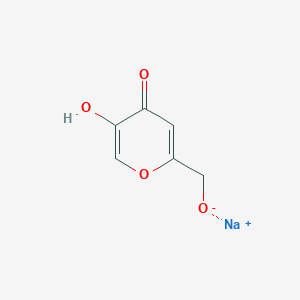![molecular formula C33H31B B1592746 2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene] CAS No. 393841-81-1](/img/structure/B1592746.png)
2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]
Vue d'ensemble
Description
2’-Bromo-2,7-DI-tert-butyl-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C33H31Br. It consists of a spirobi[fluorene] core with two tert-butyl groups attached to the 2 and 7 positions and a bromine atom at the 2’ position . This compound is often used as a building block in organic synthesis and materials science due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2,7-DI-tert-butyl-9,9’-spirobi[fluorene] typically involves the reaction of fluorenone with a Grignard reagent prepared from 2-bromo-2,7-di-tert-butylfluorene . The key steps include:
Preparation of the Grignard Reagent: Reacting 2-bromo-2,7-di-tert-butylfluorene with magnesium in anhydrous ether to form the Grignard reagent.
Reaction with Fluorenone: The Grignard reagent is then reacted with fluorenone to form the desired product.
Dehydrative Ring Closure: The resulting carbinol undergoes dehydrative ring closure in acetic acid to yield 2’-Bromo-2,7-DI-tert-butyl-9,9’-spirobi[fluorene].
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-2,7-DI-tert-butyl-9,9’-spirobi[fluorene] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
2’-Bromo-2,7-DI-tert-butyl-9,9’-spirobi[fluorene] has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): It is used as a building block in the synthesis of organic electroluminescent compounds for OLEDs.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2’-Bromo-2,7-DI-tert-butyl-9,9’-spirobi[fluorene] is primarily related to its role as a building block in organic synthesis and materials scienceThis versatility makes it a valuable intermediate in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butylfluorene: Similar in structure but lacks the bromine atom at the 2’ position.
2,2’-Diamino-7-tert-butyl-9,9’-spirobifluorene: Contains amino groups instead of the bromine atom.
Uniqueness
2’-Bromo-2,7-DI-tert-butyl-9,9’-spirobi[fluorene] is unique due to the presence of the bromine atom at the 2’ position, which allows for a wide range of substitution reactions. This makes it a versatile building block in organic synthesis and materials science .
Propriétés
IUPAC Name |
2-bromo-2',7'-ditert-butyl-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31Br/c1-31(2,3)20-11-14-24-25-15-12-21(32(4,5)6)18-29(25)33(28(24)17-20)27-10-8-7-9-23(27)26-16-13-22(34)19-30(26)33/h7-19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKNCZFSPQICQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634771 | |
| Record name | 2'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393841-81-1 | |
| Record name | 2'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-(2',7'-di-tert-butyl)-9,9'-spirobifluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


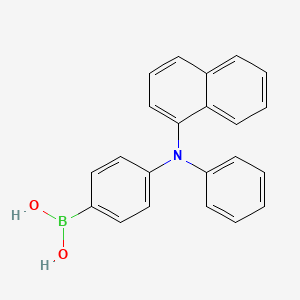
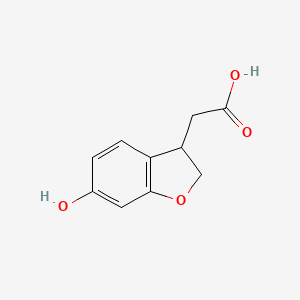
![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)
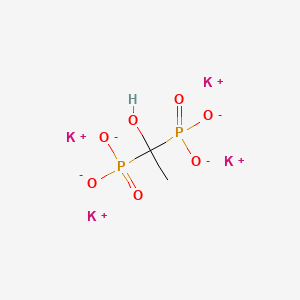

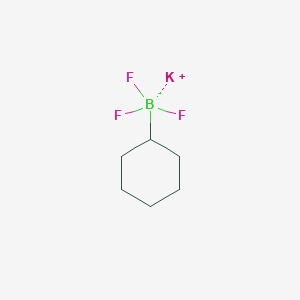
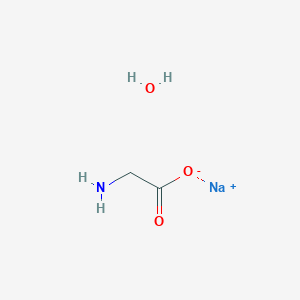
![4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide](/img/structure/B1592677.png)
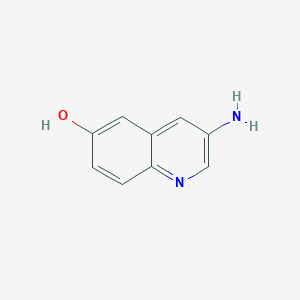
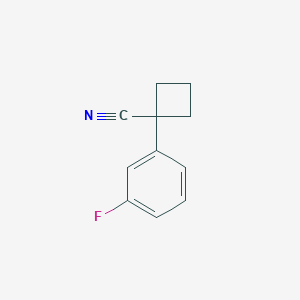

![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)
